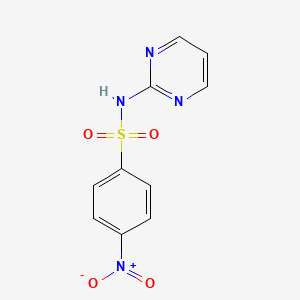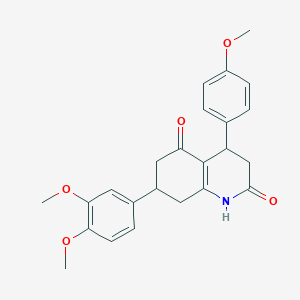![molecular formula C13H11BrN2OS B5582610 4-bromo-N'-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide](/img/structure/B5582610.png)
4-bromo-N'-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N’-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromine atom at the 4-position of the benzene ring and a thiophene ring substituted with a methyl group
Métodos De Preparación
The synthesis of 4-bromo-N’-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 4-bromobenzohydrazide and 3-methylthiophene-2-carbaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.
Análisis De Reacciones Químicas
4-bromo-N’-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted derivatives.
Aplicaciones Científicas De Investigación
4-bromo-N’-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent. Its hydrazide moiety is known to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties. It is of interest in the development of organic semiconductors and photovoltaic materials.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions. Its structure allows it to bind to specific biological targets, making it useful in research on enzyme kinetics and molecular biology.
Mecanismo De Acción
The mechanism of action of 4-bromo-N’-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazide moiety can form hydrogen bonds and coordinate with metal ions, leading to inhibition or activation of enzymatic activity. The compound’s ability to interact with biological membranes and proteins contributes to its biological effects.
Comparación Con Compuestos Similares
4-bromo-N’-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide can be compared with other similar compounds such as:
4-bromo-N’-[(E)-(3-methylphenyl)methylidene]benzohydrazide: This compound has a phenyl ring instead of a thiophene ring, which affects its electronic properties and reactivity.
4-bromo-N’-[(E)-(3-bromophenyl)methylidene]benzohydrazide:
4-bromo-N’-[(E)-(3-methyl-2-furyl)methylidene]benzohydrazide: The furan ring in this compound provides different electronic characteristics compared to the thiophene ring, affecting its interactions with biological targets.
These comparisons highlight the unique features of 4-bromo-N’-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide, such as its thiophene ring, which imparts distinct electronic and chemical properties.
Propiedades
IUPAC Name |
4-bromo-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2OS/c1-9-6-7-18-12(9)8-15-16-13(17)10-2-4-11(14)5-3-10/h2-8H,1H3,(H,16,17)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDVEGBDZYNQMR-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5582531.png)

![(3S*,4S*)-1-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]-4-propylpyrrolidine-3-carboxylic acid](/img/structure/B5582546.png)
![4-{[(2-chlorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5582551.png)
![6-benzyl-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5582558.png)
![1-[(4-methylphenyl)sulfonyl]-4-(propylsulfonyl)piperazine](/img/structure/B5582561.png)
![1-[(dimethylamino)sulfonyl]-N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-3-piperidinecarboxamide](/img/structure/B5582566.png)
![N-[4-(morpholin-4-yl)phenyl]-4-nitrobenzamide](/img/structure/B5582567.png)


![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5582580.png)
![(NE)-N-[[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine](/img/structure/B5582594.png)
![4-[(4E)-4-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide](/img/structure/B5582602.png)
![N'-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-1H-INDOLE-3-CARBOHYDRAZIDE](/img/structure/B5582608.png)
